Cas no 1805947-12-9 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride)

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride
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- インチ: 1S/C6H2BrClF2N2O4S/c7-2-1-3(5(9)10)11-6(12(13)14)4(2)17(8,15)16/h1,5H
- InChIKey: RFUXUUQCPNVNLA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)N=C(C=1S(=O)(=O)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 398
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 101
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057488-1g |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride |
1805947-12-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
4. Book reviews
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chlorideに関する追加情報
Research Briefing on 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride (CAS: 1805947-12-9)
In recent years, the compound 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride (CAS: 1805947-12-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a versatile intermediate that plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the bromo and difluoromethyl substituents, make it a valuable building block for drug discovery and medicinal chemistry applications.
Recent studies have highlighted the potential of 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride in the design of enzyme inhibitors and receptor modulators. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective kinase inhibitors, which show promise in targeting cancer-related signaling pathways. The compound's reactivity as a sulfonyl chloride allows for efficient conjugation with nucleophilic groups, enabling the rapid assembly of diverse molecular scaffolds.
One of the key advantages of this compound is its ability to introduce both electron-withdrawing (nitro and sulfonyl) and electron-donating (difluoromethyl) groups into a single molecular framework. This property has been exploited in the development of prodrugs and fluorescent probes, as reported in a recent ACS Chemical Biology article (2024). The study showcased how the compound's structural motifs can be tailored to enhance cellular uptake and target specificity, thereby improving the efficacy of therapeutic agents.
In addition to its applications in drug discovery, 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride has also been investigated for its role in chemical biology tools. A 2023 study in Nature Chemical Biology utilized this compound to develop activity-based probes for profiling sulfotransferase enzymes, shedding light on their mechanistic roles in metabolic pathways. The findings underscore the compound's potential as a versatile tool for studying enzyme function and identifying new drug targets.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride. Recent advancements in flow chemistry and catalytic methods, as detailed in Organic Process Research & Development (2024), have addressed some of these issues by improving yield and reducing byproduct formation. These innovations are expected to facilitate broader adoption of the compound in both academic and industrial settings.
Looking ahead, ongoing research aims to explore the compound's utility in emerging areas such as PROTAC (Proteolysis Targeting Chimeras) development and covalent drug design. Preliminary results from a 2024 European Journal of Medicinal Chemistry study suggest that the sulfonyl chloride moiety can be leveraged to create irreversible inhibitors with enhanced pharmacokinetic properties. These developments highlight the compound's enduring relevance in the rapidly evolving field of chemical biology and pharmaceutical sciences.
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